molecular formula C11H12O3 B11906454 6,7-dimethoxy-4H-chromene CAS No. 162051-25-4

6,7-dimethoxy-4H-chromene

Cat. No.: B11906454
CAS No.: 162051-25-4
M. Wt: 192.21 g/mol
InChI Key: WITPYIVBOXNALK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4H-chromene is a heterocyclic compound that belongs to the chromene family Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring The 6,7-dimethoxy substitution refers to the presence of methoxy groups (-OCH₃) at the 6th and 7th positions of the chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-4H-chromene can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxybenzyl alcohols with dicarbonyl compounds in the presence of acid catalysts. For instance, the reaction of ortho-hydroxybenzyl alcohol with ethyl acetoacetate in the presence of p-toluenesulfonic acid can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-4H-chromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromene to dihydrochromene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the chromene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products:

Scientific Research Applications

6,7-Dimethoxy-4H-chromene has been extensively studied for its applications in:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4H-chromene involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one
  • 5-Oxo-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene

Comparison: 6,7-Dimethoxy-4H-chromene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it suitable for specific applications where other chromenes may not be as effective.

Properties

CAS No.

162051-25-4

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

6,7-dimethoxy-4H-chromene

InChI

InChI=1S/C11H12O3/c1-12-10-6-8-4-3-5-14-9(8)7-11(10)13-2/h3,5-7H,4H2,1-2H3

InChI Key

WITPYIVBOXNALK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC=CO2)OC

Origin of Product

United States

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